N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex molecule featuring a benzimidazole core linked to a cyclohexyl-tetrazole moiety via an acetamide bridge. The benzimidazole group is substituted with a methyl group at the N1 position, while the cyclohexyl ring is functionalized with a tetrazole-methyl group. This compound’s design likely targets biological pathways influenced by heterocyclic systems, as benzimidazoles and tetrazoles are known for their roles in medicinal chemistry, including antimicrobial, antiviral, and anticancer applications .
Properties
Molecular Formula |
C20H27N7O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C20H27N7O/c1-26-17-8-4-3-7-16(17)23-18(26)9-12-21-19(28)13-20(10-5-2-6-11-20)14-27-15-22-24-25-27/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,21,28) |
InChI Key |
PSTOTTMMDLUYIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, including the formation of the benzimidazole and tetraazole rings, followed by their coupling with the cyclohexyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions of the benzimidazole or tetraazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Benzimidazole Modifications
- N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (): Differs by an isopropyl group at the N1 position of the benzimidazole instead of methyl.
- N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () :
Features a benzimidazole connected via a methylene (-CH2-) bridge rather than an ethyl (-CH2CH2-) linker. The shorter chain could restrict conformational flexibility, altering binding affinity to target proteins .
Acetamide and Cyclohexyl Modifications
- 2-chloro-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide (): Replaces the cyclohexyl-tetrazole group with a chloroacetamide.
- N-{2-[1-(1-Naphthylmethyl)-1H-benzimidazol-2-yl]ethyl}acetamide () :
Substitutes the cyclohexyl-tetrazole with a naphthylmethyl group. The aromatic naphthyl system could promote π-π stacking interactions but may reduce solubility .
Molecular and Physicochemical Properties
Key Observations :
- The target compound’s tetrazole-methylcyclohexyl group introduces significant steric bulk and hydrogen-bonding capacity, which may enhance target binding compared to simpler analogs like .
- The methyl substitution on benzimidazole (target compound) likely improves metabolic stability relative to the isopropyl variant (), as smaller alkyl groups are less prone to oxidative metabolism .
Biological Activity
N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a novel compound that integrates benzimidazole and tetraazole moieties. This combination is of significant interest due to the biological activities associated with benzimidazole derivatives, which have been shown to possess anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound can be characterized by its complex structure:
This structure includes:
- A benzimidazole ring known for its bioactivity.
- A tetraazole group which enhances pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing benzimidazole and tetraazole frameworks exhibit a range of biological activities. The following sections detail specific findings related to the activity of this compound.
Anticancer Activity
Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : Benzimidazole compounds induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function. This leads to DNA damage and activation of apoptotic pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.2 | Induces ROS and DNA damage |
| Other Benzimidazoles | Various | 10 - 20 | Apoptosis induction |
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties:
- Activity Against Bacteria : Compounds similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of benzimidazole derivatives in treating breast cancer cells (MDA-MB-231) revealed that the compound significantly reduced cell viability by inducing apoptosis through ROS generation.
Case Study 2: Antimicrobial Testing
In vitro tests against common pathogens showed that the compound exhibited potent antimicrobial activity. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
